molecular formula C21H30 B14361063 [4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene CAS No. 92666-26-7

[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene

Cat. No.: B14361063
CAS No.: 92666-26-7
M. Wt: 282.5 g/mol
InChI Key: MUMGGYYXZJBZRR-UHFFFAOYSA-N
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Description

[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene is an organic compound that belongs to the class of cyclohexylbenzenes It is characterized by the presence of a propyl group attached to a cyclohexyl ring, which is further connected to a benzene ring through a cyclohexenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene typically involves the following steps:

    Cyclohexylation: The initial step involves the cyclohexylation of benzene using a suitable cyclohexylating agent under acidic conditions.

    Propylation: The cyclohexylated benzene is then subjected to propylation using a propylating agent such as propyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the hydrogenation reactions.

    Distillation: Purification of the product through distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alkanes.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, bromine for bromination.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

    Reduction: Formation of fully saturated alkanes.

    Substitution: Formation of nitro, sulfo, or halo derivatives of the benzene ring.

Scientific Research Applications

[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of [4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors on cell membranes, leading to modulation of cellular signaling pathways.

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways, resulting in altered biochemical processes.

    Gene Expression: Regulation of gene expression through interaction with transcription factors and other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • [4-(4-Propylcyclohexyl)benzonitrile]
  • [4-(4-Propylcyclohexyl)cyclohexanone]
  • [4-(4-Propylcyclohexyl)cyclohexanol]

Uniqueness

[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

CAS No.

92666-26-7

Molecular Formula

C21H30

Molecular Weight

282.5 g/mol

IUPAC Name

[4-(4-propylcyclohexyl)cyclohexen-1-yl]benzene

InChI

InChI=1S/C21H30/c1-2-6-17-9-11-19(12-10-17)21-15-13-20(14-16-21)18-7-4-3-5-8-18/h3-5,7-8,13,17,19,21H,2,6,9-12,14-16H2,1H3

InChI Key

MUMGGYYXZJBZRR-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2CCC(=CC2)C3=CC=CC=C3

Origin of Product

United States

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